1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
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Overview
Description
1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a complex organic compound characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and a pyridine ring.
Preparation Methods
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
When compared to similar compounds, 1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(Pyridin-2-yl)ethan-1-one: Lacks the trifluoromethyl and benzenesulfonyl groups, resulting in different chemical properties and applications.
Trifluoromethylated pyridines:
Benzenesulfonyl derivatives: These compounds contain the benzenesulfonyl group but may not have the trifluoromethyl group, leading to different biological activities and applications.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-9(19)13-12(7-10(8-18-13)14(15,16)17)22(20,21)11-5-3-2-4-6-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYBYQWONNFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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